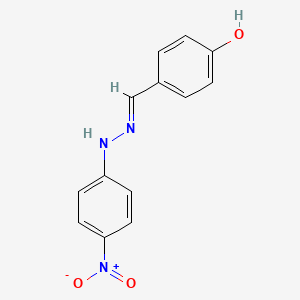
4-Hydroxybenzaldehyde, 4-nitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol is an organic compound with the molecular formula C13H10N4O3 It is characterized by the presence of a nitrophenyl group and a carbonohydrazonoyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 4-[2-(4-aminophenyl)carbonohydrazonoyl]phenol.
Oxidation: 4-[2-(4-nitrophenyl)carbonohydrazonoyl]quinone.
Substitution: 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol derivatives with additional functional groups.
科学的研究の応用
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
類似化合物との比較
Similar Compounds
- **4-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol
- **4-[2-(3-nitrophenyl)carbonohydrazonoyl]phenol
- **4-[2-(4-nitrophenyl)carbonohydrazonoyl]aniline
Uniqueness
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol is unique due to its specific structural features, such as the position of the nitro group and the presence of the carbonohydrazonoyl group
特性
分子式 |
C13H11N3O3 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H11N3O3/c17-13-7-1-10(2-8-13)9-14-15-11-3-5-12(6-4-11)16(18)19/h1-9,15,17H/b14-9+ |
InChIキー |
YLJOVQDNCKOFIN-NTEUORMPSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O |
正規SMILES |
C1=CC(=CC=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















